molecular formula C10H14N2 B8654581 2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine

2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine

Cat. No.: B8654581
M. Wt: 162.23 g/mol
InChI Key: HBIIJAIGWUOIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine: is an organic compound that features a cyclopropyl ring attached to a pyridine ring, with an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-pyridylcyclopropane with ethylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine involves its interaction with specific molecular targets. The ethylamine group can form hydrogen bonds with biological molecules, while the cyclopropyl and pyridine rings provide structural stability and facilitate binding to target sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-(1-pyridin-3-ylcyclopropyl)ethanamine

InChI

InChI=1S/C10H14N2/c11-6-5-10(3-4-10)9-2-1-7-12-8-9/h1-2,7-8H,3-6,11H2

InChI Key

HBIIJAIGWUOIGD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCN)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 7-4 (31.3 g, 198 mmol) in 200 mL anhydrous THF was added borane-THF solution (1.5M, 660 mL, 990 mol). The reaction mixture was stirred at room temperature overnight. It was then quenched with methanol gradually until no gas was released. Then additional methanol (150 ml) was added, followed by 30 mL of 6N HCl. The mixture was stirred for 1 hr and concentrated to a viscous residue. It was then treated with 6N NaOH until pH >11 and stirred for 30 min and extracted four times with CHCl3. After solvent removal, the residue was purified using silica gel chromatography (100%EtOAc to 50% EtOAc/46% EtOH/2% NH4OH/2% H2O) to obtain the desired product 7-5 as an oil.
Name
7-4
Quantity
31.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
660 mL
Type
reactant
Reaction Step Two

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